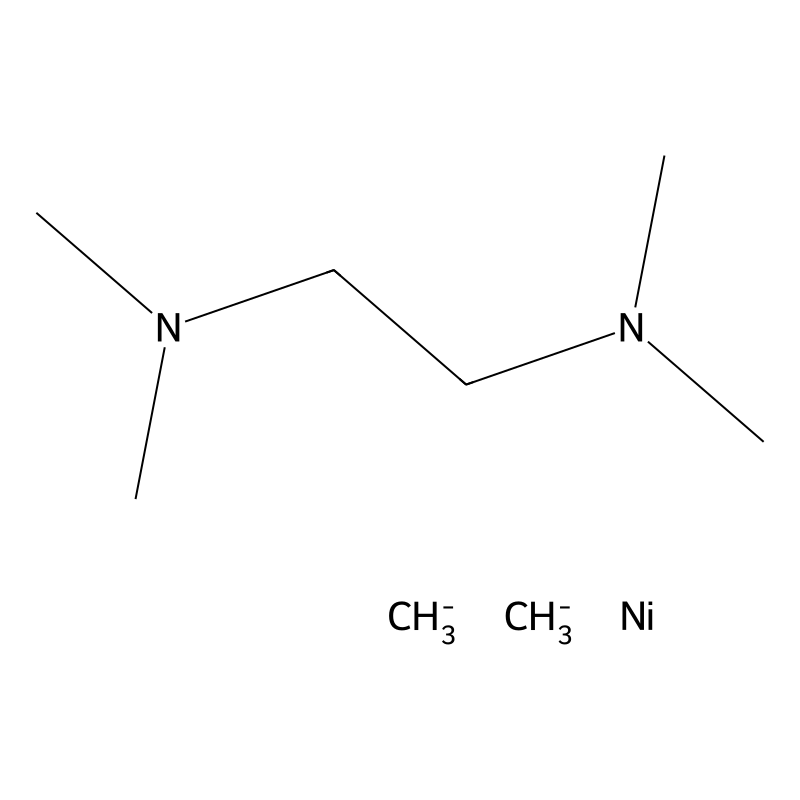

Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II) is an organonickel complex characterized by the formula , where "Me" represents a methyl group. This compound appears as a yellow-brown solid and is notable for its air-sensitive properties, making it necessary to handle under inert atmospheres. It serves as a precursor to various organonickel complexes and is synthesized from the nickel(II) acetylacetonate adduct with tetramethylethylenediamine, followed by reaction with methyl lithium .

The chemical behavior of Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II) includes several noteworthy reactions:

- Displacement Reactions: The tetramethylethylenediamine ligand can be displaced by stronger bases such as bipyridine and diphosphines, leading to the formation of new complexes .

- Electrophilic Alkene Interaction: When treated with electrophilic alkenes, this complex undergoes elimination of ethylene, resulting in the formation of alkene complexes .

- Polymerization Catalysis: The compound has been identified as a catalyst in polymerization reactions, showcasing its utility in facilitating organic transformations .

The synthesis of Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II) typically involves the following steps:

- Preparation of Nickel(II) Acetylacetonate Adduct: Nickel(II) acetylacetonate is reacted with tetramethylethylenediamine to form a stable adduct.

- Reaction with Methyl Lithium: The adduct is subsequently treated with methyl lithium, which introduces additional methyl groups and yields Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II) .

Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II) finds applications primarily in:

- Catalysis: It is used as a catalyst in various organic reactions, particularly those involving polymerization processes.

- Synthesis of Organometallic Compounds: The compound serves as a precursor for synthesizing other organonickel complexes that may have diverse applications in organic chemistry and materials science .

- Research: It is utilized in academic research to study nickel coordination chemistry and its reactivity patterns .

Studies on the interactions of Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II) with other reagents reveal its unique reactivity profile. For instance, it has been shown that hydrolysis under certain conditions can lead to methane production, indicating a pathway for deactivation in catalytic processes . Additionally, its ability to coordinate with various ligands allows for the exploration of new catalytic systems and mechanisms.

Several compounds share structural or functional similarities with Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II). Here are some notable examples:

The uniqueness of Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II) lies in its specific nickel coordination environment and reactivity, which can differ significantly from those of palladium or other metal complexes.